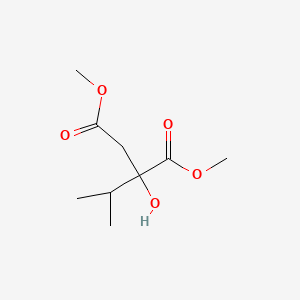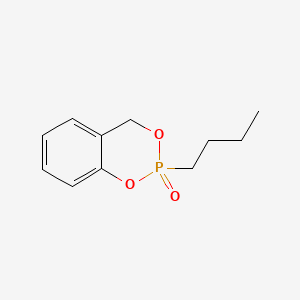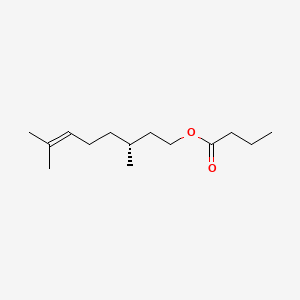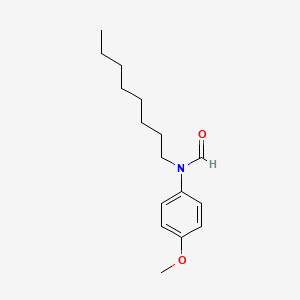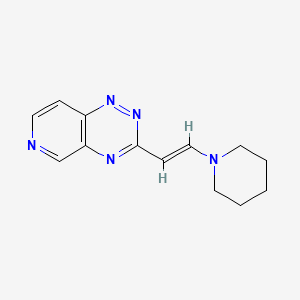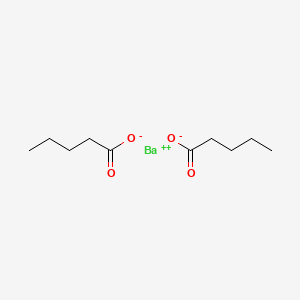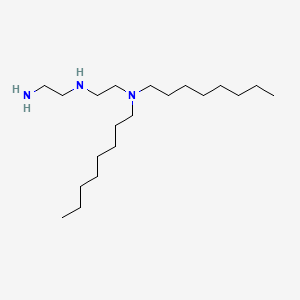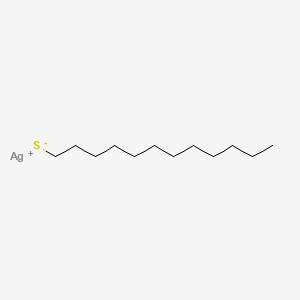
Dodecane-1-thiol, silver salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-1-thiol, silver salt: is an organosulfur compound with the molecular formula C₁₂H₂₅AgS . It is a silver salt of dodecane-1-thiol, which consists of a long hydrophobic dodecane chain and a hydrophilic thiol group. This compound is known for its amphipathic nature, allowing it to interact with a wide range of chemical groups. It is primarily used in the synthesis of silver nanoparticles and as a stabilizing agent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Borohydride Reduction Method: Silver nanoparticles can be synthesized by the borohydride reduction of silver nitrate in the presence of dodecane-1-thiol. This method involves a two-phase system with water and an organic solvent such as toluene, chloroform, or hexane.
Hydrogen Sulfide Addition: Another method involves the addition of hydrogen sulfide to 1-dodecene in the presence of a suitable catalyst like nickel or palladium.
Industrial Production Methods: Industrial production of dodecane-1-thiol, silver salt typically involves the reduction of dodecyl sulfate with hydrogen sulfide. This method emphasizes precise control over reaction conditions to achieve high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dodecane-1-thiol, silver salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the synthesis of silver nanoparticles.
Substitution: The thiol group can be substituted with other functional groups in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Thionyl chloride and other halogenating agents are often used.
Major Products:
Oxidation: Disulfides.
Reduction: Silver nanoparticles.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Nanoparticle Synthesis: Dodecane-1-thiol, silver salt is widely used in the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and sensors.
Biology and Medicine:
Antimicrobial Agents: Silver nanoparticles stabilized by dodecane-1-thiol have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mécanisme D'action
The mechanism of action of dodecane-1-thiol, silver salt primarily involves the stabilization of silver nanoparticles. The thiol group binds strongly to the silver surface, preventing aggregation and maintaining the nanoparticles’ stability. This interaction is crucial for the compound’s effectiveness in various applications, including catalysis and antimicrobial activity .
Comparaison Avec Des Composés Similaires
1-Dodecanethiol: Similar to dodecane-1-thiol, silver salt, 1-dodecanethiol is used in the synthesis of nanoparticles and as a stabilizing agent.
1-Octadecanethiol: This compound has a longer carbon chain and is used in similar applications but provides different surface properties due to its increased hydrophobicity.
1-Hexadecanethiol: Another similar compound with a 16-carbon chain, used in the formation of self-assembled monolayers and nanoparticle stabilization.
Uniqueness: this compound is unique due to its specific interaction with silver ions, which enhances the stability and functionality of silver nanoparticles. Its amphipathic nature allows it to interact with a wide range of chemical groups, making it versatile in various applications .
Propriétés
Numéro CAS |
93917-83-0 |
|---|---|
Formule moléculaire |
C12H25AgS |
Poids moléculaire |
309.26 g/mol |
Nom IUPAC |
silver;dodecane-1-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1 |
Clé InChI |
OMOBEQBCAKHIKV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[S-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



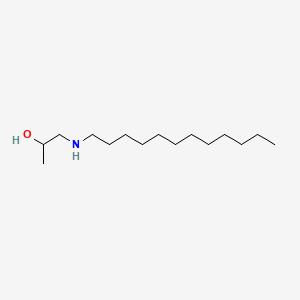
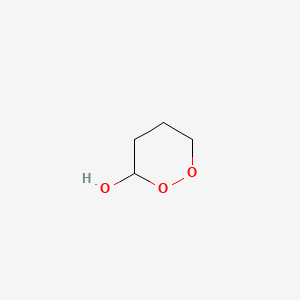
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
